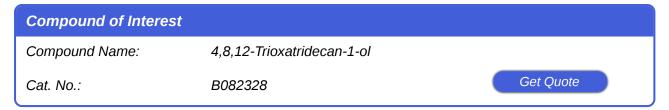


# Spectroscopic Characterization of 4,8,12-Trioxatridecan-1-ol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4,8,12-Trioxatridecan-1-ol**, a polyether alcohol with the chemical formula C<sub>10</sub>H<sub>22</sub>O<sub>4</sub> and a molecular weight of 206.28 g/mol .[1] Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic features based on its chemical structure, which incorporates a primary alcohol and multiple ether linkages. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

#### **Predicted Spectroscopic Data**

The following tables summarize the anticipated peak assignments for the <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectra of **4,8,12-Trioxatridecan-1-ol**, as well as the expected fragmentation patterns in Mass Spectrometry.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **4,8,12-Trioxatridecan-1-ol** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.65	t	2H	-CH <sub>2</sub> -OH (C1)
~3.55 - 3.45	m	12H	-O-CH <sub>2</sub> - (C2, C3, C5, C6, C7, C9, C10, C11)
~3.30	S	3H	-O-CH₃ (C13)
~2.50	br s	1H	-ОН
~1.80	р	2H	-CH <sub>2</sub> - (C2)

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **4,8,12-Trioxatridecan-1-ol** 

Chemical Shift ( $\delta$ ) ppm	Assignment
~75 - 65	-O-CH <sub>2</sub> -
~61	-CH2-OH (C1)
~59	-O-CH₃ (C13)
~32	-CH <sub>2</sub> - (C2)

Table 3: Predicted IR Absorption Bands for 4,8,12-Trioxatridecan-1-ol

Wavenumber (cm⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (alcohol)
2950 - 2850	Strong	C-H stretch (alkane)
1150 - 1050	Strong	C-O stretch (ether and alcohol)

Table 4: Predicted Mass Spectrometry Fragmentation for 4,8,12-Trioxatridecan-1-ol



m/z	Fragment Ion
206	[M] <sup>+</sup> (Molecular Ion)
189	[M - OH] <sup>+</sup>
175	[M - CH <sub>2</sub> OH] <sup>+</sup>
45, 59, 73, 87, 101, 115, 129, 143	Cleavage at C-O bonds of the polyether chain

## **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of 4,8,12-Trioxatridecan-1-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, or DMSO-d<sub>6</sub>). The choice of solvent will depend on the sample's solubility.
- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Place the tube in the NMR spectrometer.
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra using a standard pulse program. For <sup>1</sup>H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans will be necessary due to the lower natural abundance of the <sup>13</sup>C isotope.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase correct the spectrum.



- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

### Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
  - Solution: Alternatively, dissolve the sample in a solvent that has minimal IR absorption in the regions of interest (e.g., CCl<sub>4</sub> or CS<sub>2</sub>).
- Data Acquisition:
  - Obtain a background spectrum of the salt plates or the solvent cell.
  - Place the sample in the IR spectrometer.
  - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
  - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

#### **Mass Spectrometry (MS)**

- Sample Introduction and Ionization:
  - Introduce a dilute solution of the sample into the mass spectrometer.
  - Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is often suitable for polar molecules and can be coupled with liquid chromatography for sample purification.



- · Mass Analysis:
  - The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- Detection and Spectrum Generation:
  - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
  - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze the resulting daughter ions.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4,8,12-Trioxatridecan-1-ol**.

Caption: Workflow for Spectroscopic Analysis.

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#### References

- 1. GSRS [gsrs.ncats.nih.gov]
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